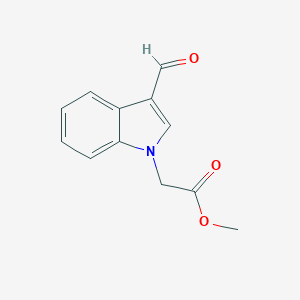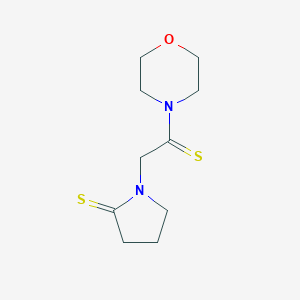
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The exact mechanism of action of Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and suppress the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it a reliable and consistent reagent. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-. One area of interest is the development of new drugs and therapies based on its anti-inflammatory and anti-tumor properties. Another potential direction is the investigation of its effects on other diseases and conditions, such as viral infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, can be synthesized through a multi-step process involving the reaction of thioacetic acid with 2-aminopyrrolidine, followed by the reaction of the resulting product with morpholine. The final step involves the oxidation of the thioether group to form the desired compound.
Aplicaciones Científicas De Investigación
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs and therapies.
Propiedades
Número CAS |
127040-62-4 |
|---|---|
Nombre del producto |
Morpholine, 4-(1-thioxo-2-(2-thioxo-1-pyrrolidinyl)ethyl)- |
Fórmula molecular |
C10H16N2OS2 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
1-(2-morpholin-4-yl-2-sulfanylideneethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C10H16N2OS2/c14-9-2-1-3-12(9)8-10(15)11-4-6-13-7-5-11/h1-8H2 |
Clave InChI |
KRKCDFNOMHMFSK-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
SMILES canónico |
C1CC(=S)N(C1)CC(=S)N2CCOCC2 |
Otros números CAS |
127040-62-4 |
Solubilidad |
36.7 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)

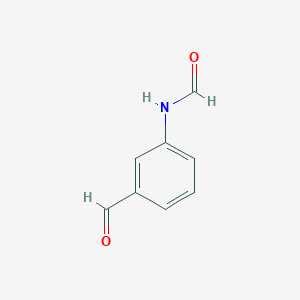
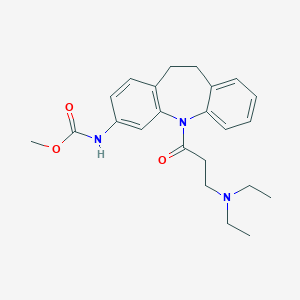




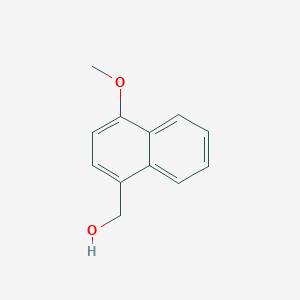
![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
![1,2,4,5-Tetraazaspiro[5.7]tridecane-3-thione](/img/structure/B186867.png)
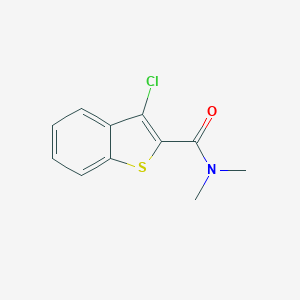
![1-Benzo[1,3]dioxol-5-yl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B186870.png)
